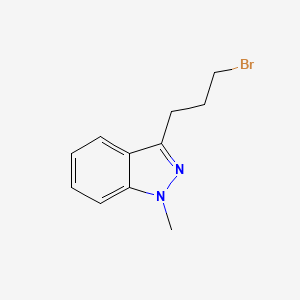
3-(3-Bromopropyl)-1-methyl-1h-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromopropyl)-1-methyl-1H-indazole is an organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound features a bromopropyl group attached to the nitrogen atom of the indazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Alkylation of 1-Methyl-1H-indazole
Starting Material: 1-Methyl-1H-indazole
Reagent: 1,3-Dibromopropane
Catalyst: Potassium carbonate (K₂CO₃)
Solvent: Dimethylformamide (DMF)
Conditions: The reaction mixture is heated to 80-100°C for several hours. The product is then purified by recrystallization or column chromatography.
-
Nucleophilic Substitution
Starting Material: 3-Bromo-1-methyl-1H-indazole
Reagent: Propylamine
Catalyst: Sodium hydride (NaH)
Solvent: Tetrahydrofuran (THF)
Conditions: The reaction is carried out at room temperature under an inert atmosphere. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 3-(3-Bromopropyl)-1-methyl-1H-indazole typically involves large-scale alkylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
-
Oxidation and Reduction
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reduction of the bromopropyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines, thiols, alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride, sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile used, products can include 3-(3-Aminopropyl)-1-methyl-1H-indazole, 3-(3-Hydroxypropyl)-1-methyl-1H-indazole, etc.
Oxidation Products: N-oxides of 3-(3-Bromopropyl)-1-methyl-1H-indazole.
Reduction Products: 3-(3-Propyl)-1-methyl-1H-indazole.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand Design: Acts as a building block for designing ligands in coordination chemistry.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes, particularly those involving indazole derivatives.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its structural similarity to bioactive indazole derivatives.
Anticancer Research: Studied for its potential anticancer properties, particularly in targeting specific cancer cell pathways.
Industry
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Catalysis: Serves as a precursor for catalysts in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)-1-methyl-1H-indazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The indazole ring can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloropropyl)-1-methyl-1H-indazole
- 3-(3-Iodopropyl)-1-methyl-1H-indazole
- 3-(3-Hydroxypropyl)-1-methyl-1H-indazole
Uniqueness
3-(3-Bromopropyl)-1-methyl-1H-indazole is unique due to the presence of the bromine atom, which is a good leaving group in substitution reactions, making it highly reactive and versatile in synthetic chemistry. Compared to its chloro and iodo analogs, the bromine derivative offers a balance between reactivity and stability, making it a preferred choice in many synthetic applications.
Properties
Molecular Formula |
C11H13BrN2 |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
3-(3-bromopropyl)-1-methylindazole |
InChI |
InChI=1S/C11H13BrN2/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3 |
InChI Key |
PAFUNXBRLUPNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




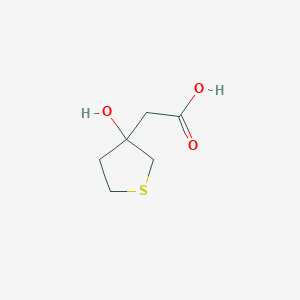
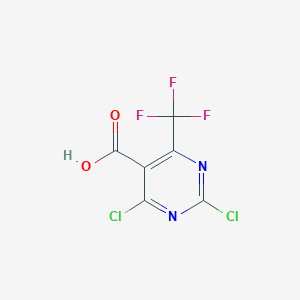

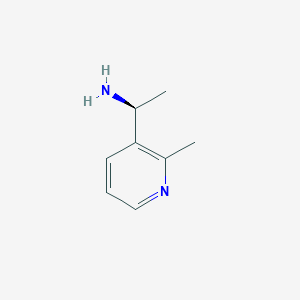
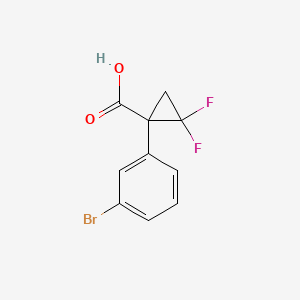
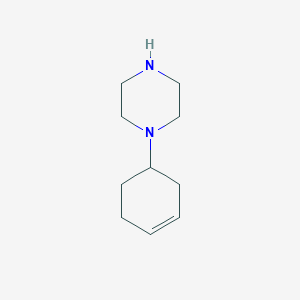
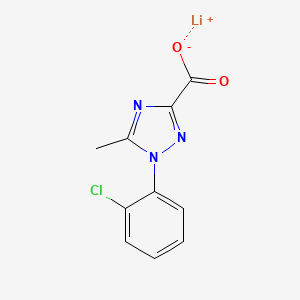

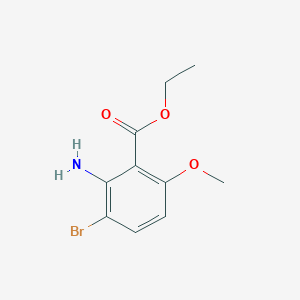
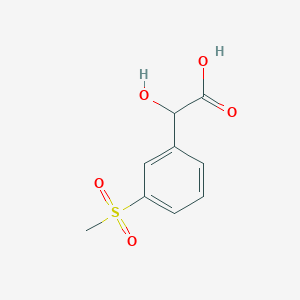
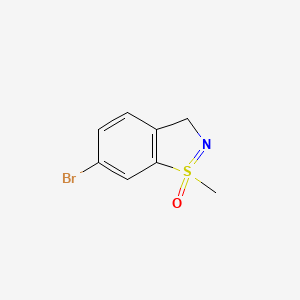
![2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid](/img/structure/B13545672.png)
